molecular formula C16H18FN3O2S B2424755 2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034294-86-3

2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2424755
CAS No.: 2034294-86-3
M. Wt: 335.4
InChI Key: VWIICBBTOZTICY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a synthetically versatile chemical scaffold based on the privileged 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core, a structure recognized for its significant value in medicinal chemistry and drug discovery . The incorporation of a phenylsulfonyl moiety expands its potential as a key intermediate for the development of targeted small-molecule therapeutics. Compounds featuring the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine structure have demonstrated potent and specific activity in high-impact research areas, serving as advanced intermediates for novel HIV-1 integrase inhibitors and as core structures in developing photodynamic therapy agents for oncology, such as those active against melanoma cells . Furthermore, this structural class is actively being explored in patented compounds for the treatment of infectious diseases and as regulators of critical cellular processes like mitochondrial function , highlighting its broad applicability. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-5-(4-fluoro-2-methylphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-11-8-13(17)4-5-16(11)23(21,22)19-6-7-20-14(10-19)9-15(18-20)12-2-3-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIICBBTOZTICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyrazolo core with a cyclopropyl group and a sulfonyl moiety attached to a fluorinated aromatic ring. Its molecular formula is C13H14F1N3O2SC_{13}H_{14}F_{1}N_{3}O_{2}S, with a molar mass of approximately 293.34 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on various receptor systems and its potential therapeutic applications.

Pharmacological Effects

  • Antidepressant Activity :
    • Research indicates that related compounds exhibit effects on corticotrophin-releasing factor (CRF) receptors, which are implicated in stress response and mood regulation. For instance, SSR125543A (a structurally related compound) demonstrated efficacy in rodent models for anxiety and depression, suggesting that this compound may share similar properties .
  • Anxiolytic Properties :
    • In studies involving various anxiety models (e.g., elevated plus-maze), related compounds have shown potential in reducing anxiety-like behaviors. This suggests that the compound might also exert anxiolytic effects through modulation of CRF receptors or other neurochemical pathways .
  • Neuropharmacological Effects :
    • The compound's interaction with neurotransmitter systems could be significant for its biological activity. It may affect serotonin and norepinephrine levels in the brain, which are crucial for mood regulation and anxiety management.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act as a modulator of specific neurotransmitter receptors or as an inhibitor of certain enzymes involved in neurotransmitter metabolism.

Research Findings and Case Studies

A review of available literature reveals several studies focusing on the compound's pharmacodynamics:

StudyFindings
SSR125543A Efficacy StudyDemonstrated significant effects in rodent models for anxiety and depression; potential CRF receptor antagonism noted .
Neuropharmacological AssessmentSuggested modulation of serotonin and norepinephrine pathways; further research needed to confirm specific receptor interactions .
Comparative AnalysisShowed similar efficacy to established antidepressants in preclinical models; indicates potential for therapeutic use .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial activities. For instance, compounds synthesized from similar frameworks have shown effectiveness against various bacterial and fungal strains. These studies suggest that 2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may possess comparable properties .

Antitumor Activity

Research has indicated that pyrazolo derivatives can inhibit tumor growth in vitro. The compound's structure allows it to interact with specific biological targets involved in cancer progression. In vitro assays against human cancer cell lines (e.g., MCF-7 and HCT-116) have shown promising results, suggesting its potential as an antitumor agent .

Treatment of Endocrine Disorders

The compound has been evaluated for its therapeutic potential in treating conditions such as congenital adrenal hyperplasia (CAH). Its mechanism involves modulation of steroidogenic pathways through inhibition of specific enzymes related to adrenal hormone synthesis . This application highlights its relevance in endocrine pharmacology.

Protein Kinase Regulation

Another significant application of this compound is its role in modulating protein kinase activity. It has been found to regulate serum and glucocorticosteroid-regulated kinases (SGK), which are implicated in various diseases including degenerative joint diseases and inflammatory conditions such as osteoarthritis . This regulatory effect positions the compound as a candidate for developing treatments targeting these conditions.

In Vitro Studies

Several studies have utilized this compound to evaluate its antimicrobial and cytotoxic properties. For example:

  • Study on Antimicrobial Activity : A series of pyrazolo derivatives were tested against common pathogens. The results indicated a high degree of efficacy against both Gram-positive and Gram-negative bacteria .
  • Antitumor Evaluation : In a comparative study against standard chemotherapeutics like Doxorubicin, the compound exhibited notable cytotoxicity towards cancer cell lines, suggesting its potential as a lead compound for further development .

Chemical Reactions Analysis

Reactivity of the Pyrazole Core

The pyrazolo[1,5-a]pyrazine scaffold undergoes reactions typical of pyrazole derivatives, including nucleophilic substitutions and ring functionalization.

Nucleophilic Substitution

The electron-deficient pyrazole ring facilitates nucleophilic attacks at positions 3 and 7. Common reagents include amines and thiols:

Reaction TypeConditionsOutcomeYieldSource
Amine alkylationDMSO, 80°C, 12hSubstitution at position 3 with R-NH₂65–78%
Thiol incorporationEtOH, RT, 6hThioether formation at position 772%

Microwave-assisted synthesis enhances reaction rates and yields (e.g., 85% yield in 2h for amine alkylation under 150W irradiation).

Electrophilic Aromatic Substitution

The sulfonamide group directs electrophiles to the para position of the pyrazole ring:

ElectrophileConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0°CNitro group at position 5Requires –SO₂– activation
HalogenationBr₂/FeCl₃, CH₂Cl₂, RTBromination at position 4Limited regioselectivity

Sulfonamide Group Reactivity

The –SO₂– moiety participates in hydrolysis and alkylation:

Hydrolysis

Controlled acidic or basic conditions yield sulfonic acids or sulfonamides:

ConditionsReagentsProductApplication
pH 2–3 (aqueous)H₂O, 60°C4-Fluoro-2-methylbenzenesulfonic acidIntermediate for coupling
Alkaline hydrolysisNaOH/EtOH, refluxSodium sulfonate saltImproves solubility

Alkylation

The sulfonamide nitrogen undergoes alkylation with alkyl halides:

Alkylating AgentConditionsProductYield
CH₃IK₂CO₃, DMF, 50°CN-Methylsulfonamide derivative68%
Benzyl chlorideNaH, THF, 0°C → RTN-Benzylsulfonamide analog82%

Cyclopropane Ring Reactions

The cyclopropyl group undergoes ring-opening and addition reactions:

Acid-Catalyzed Ring Opening

Strong acids (e.g., H₂SO₄) induce ring cleavage:

AcidTemperatureProductKey Intermediate
H₂SO₄100°CLinear diamine derivativeCarbocation
HCl (gas)80°CChlorinated aliphatic chainRadical intermediate

[2+1] Cycloadditions

The strained cyclopropane reacts with carbenes:

Carbene SourceConditionsProductStereoselectivity
CH₂N₂UV light, RTSpirocyclic adamantane analog90% trans
Simmons-SmithZn/Cu, etherBicyclic hydrocarbon derivativeModerate

Cross-Coupling Reactions

Palladium- and copper-catalyzed couplings enable C–C bond formation:

Reaction TypeCatalysts/ReagentsSubstratesYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acids75–88%
Buchwald-HartwigCuI, DMEDA, K₃PO₄Primary/secondary amines63%

Example Protocol (Suzuki Coupling):

  • Dissolve 1 mmol compound in degassed toluene/EtOH (3:1).

  • Add 1.2 mmol aryl boronic acid, 0.05 mmol Pd(PPh₃)₄, and 3 mmol K₂CO₃.

  • Heat at 90°C for 24h under N₂.

  • Isolate via column chromatography (hexane/EtOAc).

Functionalization via Cyclocondensation

The tetrahydropyrazine ring participates in cyclocondensation with β-enaminones or aminopyrazoles to form fused heterocycles :

Partner ReagentConditionsProductApplication
β-EnaminoneAcOH, 120°C, 8hPyrazolo[1,5-a]pyrimidine hybridKinase inhibition
3-AminopyrazoleMicrowave, 150°C, 30minBicyclic pyrazolo-triazine derivativeAnticancer screening

Oxidation

  • Pyrazole Ring: MnO₂ selectively oxidizes the tetrahydropyrazine to a dihydropyrazine.

  • Cyclopropane: Ozone cleavage forms dicarbonyl compounds.

Reduction

  • Nitro Groups: H₂/Pd-C reduces nitro to amine (95% yield).

  • Sulfonamide: LiAlH₄ reduces –

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

  • Methodology :

  • Cyclization : Start with a pyrazolo[1,5-a]pyrazine core synthesized via solventothermal methods. For example, cyclopropane substitution can be introduced using brominated intermediates under controlled temperature (120–140°C) .
  • Sulfonation : Introduce the 4-fluoro-2-methylphenylsulfonyl group via nucleophilic substitution. Use sulfuryl chloride or sulfonic acid derivatives in anhydrous conditions, as described in pyrazole sulfonamide syntheses .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for high purity .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and cyclopropane integration. Compare chemical shifts with analogous pyrazolo[1,5-a]pyrazine derivatives .
  • X-ray Crystallography : Resolve crystal structures to verify bond angles and stereochemistry, as demonstrated for related compounds with triclinic crystal systems (e.g., a=7.1709A˚,α=81.156a = 7.1709 \, \text{Å}, \alpha = 81.156^\circ) .
  • HPLC : Achieve >98% purity using a C18 column with acetonitrile/water mobile phases .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • Hazard Mitigation : Consult Safety Data Sheets (SDS) for pyrazolo-pyrazine analogs, which recommend wearing nitrile gloves, goggles, and lab coats due to potential irritancy .
  • First Aid : In case of exposure, rinse with water for 15 minutes and seek medical evaluation, ensuring SDS documentation is provided to healthcare providers .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s bioactivity and binding affinity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare IC50_{50} values of cyclopropyl-substituted analogs vs. methyl or phenyl variants in enzymatic assays (e.g., phosphodiesterase inhibition). Cyclopropyl’s strained ring may enhance target binding via hydrophobic interactions .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess cyclopropane’s steric and electronic effects on active-site interactions .

Q. What strategies optimize the sulfonyl group’s position for selective target engagement?

  • Methodology :

  • Positional Isomer Screening : Synthesize derivatives with sulfonyl groups at para-, meta-, or ortho-positions on the phenyl ring. Evaluate selectivity via radioligand binding assays .
  • Electron-Withdrawing Effects : Introduce electron-deficient substituents (e.g., nitro groups) to enhance sulfonyl group reactivity, as shown in pyrazolo[1,5-a]pyrimidine analogs .

Q. How can contradictions in PDE inhibition data across studies be resolved?

  • Methodology :

  • Assay Standardization : Adhere to AOAC SMPR 2014.011 guidelines for PDE assay conditions (e.g., substrate concentration, pH 7.4 buffer) to minimize variability .
  • Control Experiments : Include positive controls (e.g., sildenafil) and validate results using orthogonal methods like fluorescence polarization .

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